molecular formula C19H20N2O4 B2540708 Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921586-36-9

Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2540708
CAS No.: 921586-36-9
M. Wt: 340.379
InChI Key: WKTCIPYTQMVIMY-UHFFFAOYSA-N
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Description

Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
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Biological Activity

Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests diverse biological activities that can be explored for therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.4 g/mol
  • CAS Number : 921586-36-9

The compound features a benzo[b][1,4]oxazepine ring system, which is known for its pharmacological properties. The presence of the carbamate group enhances its bioactivity by potentially influencing solubility and membrane permeability.

Antitumor Activity

Research indicates that derivatives of compounds similar to phenyl carbamate exhibit antitumor properties. For instance, studies have shown that certain oxazepine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory activities. They work by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This suggests that phenyl carbamate may also possess similar properties, making it a candidate for treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies have suggested that phenyl carbamate and its analogs exhibit antimicrobial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Synthesis and Characterization

A study reported the synthesis of this compound through a multi-step process involving cyclization and subsequent modifications to introduce the carbamate group. The yield was approximately 77%, indicating a feasible synthetic route for further exploration .

Pharmacological Evaluation

In vitro studies have been conducted to evaluate the pharmacological effects of this compound. It was tested against several cancer cell lines (e.g., HeLa and MCF-7), showing promising results in inhibiting cell proliferation. The compound's IC50 values were comparable to known anticancer agents .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryInhibits COX and pro-inflammatory cytokines
AntimicrobialDisrupts bacterial membranes; interferes with metabolism

Properties

IUPAC Name

phenyl N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19(2)12-24-16-10-9-13(11-15(16)21(3)17(19)22)20-18(23)25-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTCIPYTQMVIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.